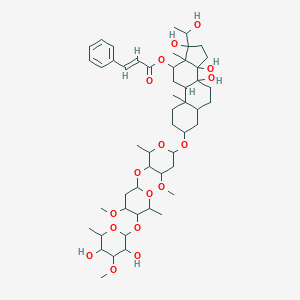
Marsdekoiside A
Description
Marsdekoiside A is a pregnane glycoside isolated from the plant Marsdenia koi (Apocynaceae family), first reported in 1992 . Structurally, it comprises a steroidal aglycone (pregnane backbone) linked to sugar moieties, typically deoxy sugars such as β-D-oleandrose or α-L-fucopyranoside. Its molecular formula is C₃₀H₄₈O₁₂, with a molecular weight of 600.7 g/mol. Key spectral features include characteristic IR absorptions for hydroxyl (3400 cm⁻¹) and ester carbonyl (1740 cm⁻¹) groups, as well as distinct ¹H-NMR signals for methyl groups (δ 1.16–1.86 ppm) and sugar protons (δ 3.5–5.2 ppm) .
This compound exhibits antitumor activity, particularly in suppressing cell proliferation by modulating apoptosis-related proteins (e.g., Bax, caspase-9) and inducing DNA damage . However, its pharmacological profile remains understudied compared to structurally similar compounds.
Properties
CAS No. |
139953-36-9 |
|---|---|
Molecular Formula |
C51H78O17 |
Molecular Weight |
963.2 g/mol |
IUPAC Name |
[3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C51H78O17/c1-27-41(54)45(61-9)42(55)46(64-27)68-44-29(3)63-40(25-35(44)60-8)67-43-28(2)62-39(24-34(43)59-7)65-33-18-19-47(5)32(23-33)17-20-50(57)36(47)26-37(66-38(53)16-15-31-13-11-10-12-14-31)48(6)49(56,30(4)52)21-22-51(48,50)58/h10-16,27-30,32-37,39-46,52,54-58H,17-26H2,1-9H3/b16-15+ |
InChI Key |
PHHVCGYLKLDQTE-FOCLMDBBSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)/C=C/C8=CC=CC=C8)O)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6(C5CC(C7(C6(CCC7(C(C)O)O)O)C)OC(=O)C=CC8=CC=CC=C8)O)C)C)C)O)OC)O |
Synonyms |
12-O-cinnamoyl-dihydrosarcostin-3-O-3-O-methyl-6-deoxy-beta-D-allopyranosyl(1-4)-O-beta-D-oleandropyranosyl(1-4)-O-beta-D-cymaropyranoside marsdekoiside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Marsdekoiside A belongs to the pregnane glycoside class, sharing core structural motifs with compounds like Marsdekoiside C , Verrucoside , and Saikosaponins . Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Findings:
Structural Divergence: Sugar Moieties: this compound contains β-D-oleandrose, while Marsdekoiside C has α-L-fucopyranoside . This difference impacts solubility and receptor binding; β-D-oleandrose enhances membrane permeability compared to α-L-fucopyranoside . Aglycone Modifications: Verrucoside’s branched hexose chain confers higher cytotoxicity but lower metabolic stability than this compound .
Pharmacological Activity :
- Antitumor Mechanisms : this compound and Tenacissoside G both induce apoptosis via Bax/caspase-9 pathways, but Tenacissoside G shows stronger synergy with chemotherapy agents like cisplatin .
- Enzyme Inhibition : this compound uniquely inhibits CYP3A4, a property absent in Saikosaponins, which instead modulate NF-κB signaling .
Source-Specific Bioactivity :
- Compounds from Marsdenia species (e.g., this compound, Tenacissoside G) exhibit tumor-selective toxicity, whereas Verrucoside (from marine gorgonians) shows broader cytotoxicity .
Q & A
Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Answer: Combine multi-omics approaches (e.g., transcriptomics, proteomics) with CRISPR-Cas9 knockouts to identify target pathways. Use molecular dynamics simulations to predict binding affinities and validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Publish raw datasets in open-access repositories for peer validation .
Data Analysis and Reporting
Q. How should researchers statistically analyze dose-response relationships for this compound in heterogeneous datasets?
- Answer: Use nonlinear regression models (e.g., sigmoidal dose-response curves) and report confidence intervals for EC50/IC50 values. Apply machine learning algorithms (e.g., random forests) to identify outliers or covariates influencing efficacy. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when sharing datasets .
Q. What are the best practices for reconciling this compound’s in vitro potency with in vivo efficacy gaps?
- Answer: Conduct PK/PD modeling to correlate exposure levels with therapeutic outcomes. Use tissue-specific microdialysis to measure compound penetration and metabolite formation. Report species-specific differences (e.g., murine vs. primate models) and justify translational relevance in preclinical dossiers .
Q. How can researchers ensure methodological rigor when publishing negative or inconclusive results for this compound?
- Answer: Follow CONSORT or ARRIVE guidelines for transparent reporting. Include raw data, power calculations, and sensitivity analyses in supplementary materials. Discuss potential limitations (e.g., sample size, assay sensitivity) and propose follow-up experiments to address knowledge gaps .
Ethical and Reproducibility Considerations
Q. What ethical guidelines apply to the use of animal models in this compound toxicity studies?
- Answer: Adhere to ARRIVE 2.0 guidelines for humane endpoints, randomization, and blinding. Obtain institutional ethics committee approval (referencing templates in ) and justify model selection (e.g., zebrafish vs. rodents) based on translational relevance. Publish detailed protocols on platforms like protocols.io .
Q. How can researchers mitigate bias in this compound’s preclinical efficacy evaluations?
- Answer: Implement double-blinding in treatment administration and data analysis. Use third-party contract research organizations (CROs) for independent validation. Pre-register study designs on platforms like ClinicalTrials.gov or OSF to prevent outcome switching .
Emerging Methodologies
Q. What advanced computational tools are revolutionizing this compound’s structure-activity relationship (SAR) studies?
- Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations predict electronic interactions, while AI-driven platforms (e.g., AlphaFold) accelerate target identification. Validate predictions with cryo-EM or single-molecule imaging and share code repositories (e.g., GitHub) for algorithmic transparency .
Q. How can single-cell RNA sequencing (scRNA-seq) enhance understanding of this compound’s heterogeneous cellular responses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


